molecular formula C18H13Cl2N3 B14391341 1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole CAS No. 88557-69-1

1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole

Cat. No.: B14391341
CAS No.: 88557-69-1
M. Wt: 342.2 g/mol
InChI Key: BVTVHKFWGYVYSA-UHFFFAOYSA-N
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Description

1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry . This specific compound features a unique structure with two 4-chlorophenyl groups and a but-3-yn-1-yl chain attached to the triazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:

Properties

CAS No.

88557-69-1

Molecular Formula

C18H13Cl2N3

Molecular Weight

342.2 g/mol

IUPAC Name

1-[1,1-bis(4-chlorophenyl)but-3-ynyl]-1,2,4-triazole

InChI

InChI=1S/C18H13Cl2N3/c1-2-11-18(23-13-21-12-22-23,14-3-7-16(19)8-4-14)15-5-9-17(20)10-6-15/h1,3-10,12-13H,11H2

InChI Key

BVTVHKFWGYVYSA-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)N3C=NC=N3

Origin of Product

United States

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